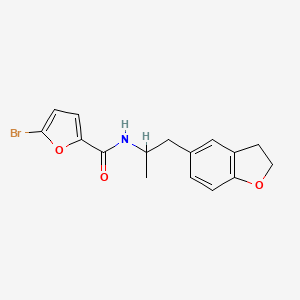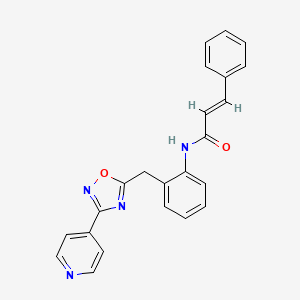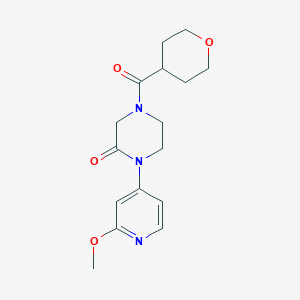![molecular formula C11H17N3O2S B2959321 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide CAS No. 1280978-97-3](/img/structure/B2959321.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide is a unique organic compound Its structure features a pyrimidinyl ring substituted with dimethyl, methylsulfanyl groups, and an N-methoxypropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide typically involves multi-step organic synthesis. The reaction begins with a pyrimidine derivative, which undergoes alkylation to introduce dimethyl and methylsulfanyl groups. Subsequent amidation with N-methoxypropanamide completes the synthesis.
Industrial Production Methods
On an industrial scale, optimizing yield and purity is crucial. The process may involve enhanced catalytic methods, precise temperature control, and solvent selection to maintain the integrity of the compound while ensuring scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound primarily undergoes substitution and reduction reactions.
Common Reagents and Conditions
Common reagents include strong nucleophiles for substitution and reducing agents like lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution reactions typically introduce new functional groups, while reduction reactions may lead to simpler derivatives with potential new applications.
Wissenschaftliche Forschungsanwendungen
This compound finds utility across various fields:
Chemistry: : As an intermediate in organic synthesis, contributing to the development of new molecules.
Biology: : Potential as a ligand in biochemical assays, aiding in the study of enzyme kinetics and protein interactions.
Medicine: : Investigated for its pharmacological properties, possibly serving as a lead compound in drug development.
Industry: : Utilized in material science for developing novel polymers and other advanced materials.
Wirkmechanismus
Molecular Targets and Pathways
The compound interacts with specific molecular targets, potentially modulating enzymatic activities or receptor bindings. The presence of the methoxy and sulfanyl groups plays a pivotal role in these interactions, influencing the compound's binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds like 4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl derivatives share structural similarities but lack the N-methoxypropanamide group. This unique addition enhances the compound's solubility and reactivity, setting it apart from its peers.
Uniqueness
There you have it, a comprehensive look at 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide. Dive deeper into the details, and the compound might just surprise you with its potential!
Eigenschaften
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-7-9(5-6-10(15)14-16-3)8(2)13-11(12-7)17-4/h5-6H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOBNDUAEHDEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2959241.png)


![2-[4-(4-Acetylphenyl)piperazin-1-yl]-3-benzyl-3,4-dihydroquinazolin-4-one](/img/structure/B2959246.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2959250.png)
![5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2959252.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2959255.png)
![(2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2959256.png)
![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine](/img/structure/B2959257.png)
![N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B2959258.png)

